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molecular formula C6H13NO2 B8808633 L-Alanine, N-ethyl-, methyl ester

L-Alanine, N-ethyl-, methyl ester

Cat. No. B8808633
M. Wt: 131.17 g/mol
InChI Key: PDWIKEWZWZGBKT-YFKPBYRVSA-N
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Patent
US07674803B2

Procedure details

Methyl 2-[ethyl(2-nitrobenzenesulfonyl)amino]propionate (8.07 g; 25.5 mmol) is dissolved in 250 ml of acetonitrile, and thiophenol (1.12 eq.; 28.7 mmol; 2.93 ml) and K2CO3 (3.25 eq.; 82.9 mmol; 11.45 g) are then added. The reaction medium is stirred overnight at room temperature. The crude product is evaporated to dryness and then taken up in ether. The organic phase is acidified with 1N hydrochloric acid and then washed with water. The aqueous phases are combined and then washed with ether and basified with potassium carbonate. The basic aqueous phase is extracted with ether three times. The three ether phases are washed with water and then with saturated aqueous sodium chloride solution, dried over sodium sulfate and evaporated to dryness to give 1.04 g of the expected product.
Name
Methyl 2-[ethyl(2-nitrobenzenesulfonyl)amino]propionate
Quantity
8.07 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.45 g
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](S(C1C=CC=CC=1[N+]([O-])=O)(=O)=O)[CH:4]([CH3:9])[C:5]([O:7][CH3:8])=[O:6])[CH3:2].C1(S)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH2:1]([NH:3][CH:4]([CH3:9])[C:5]([O:7][CH3:8])=[O:6])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Methyl 2-[ethyl(2-nitrobenzenesulfonyl)amino]propionate
Quantity
8.07 g
Type
reactant
Smiles
C(C)N(C(C(=O)OC)C)S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.93 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
11.45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is evaporated to dryness
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with ether and basified with potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous phase is extracted with ether three times
WASH
Type
WASH
Details
The three ether phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated aqueous sodium chloride solution, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)NC(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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